molecular formula C21H26ClN3O3S2 B2575479 N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216594-77-2

N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer: B2575479
CAS-Nummer: 1216594-77-2
Molekulargewicht: 468.03
InChI-Schlüssel: WAUZGHNEVIMESG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a dimethylaminoethyl group at the N-position, an ethylsulfonyl substituent at the 2-position of the benzamide core, and a 4-methylbenzo[d]thiazol-2-yl moiety as the second N-substituent. The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions, sulfonylation, and coupling reactions under controlled conditions .

Key structural features influencing its properties include:

  • 4-Methylbenzo[d]thiazole: Contributes to aromatic stacking and hydrophobic interactions.
  • Dimethylaminoethyl side chain: Provides basicity and solubility via protonation.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-5-29(26,27)18-12-7-6-10-16(18)20(25)24(14-13-23(3)4)21-22-19-15(2)9-8-11-17(19)28-21;/h6-12H,5,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUZGHNEVIMESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. Its molecular structure and biological activities suggest a promising profile for further research.

Molecular Structure and Properties

  • Molecular Formula : C21H26ClN3O3S2
  • Molecular Weight : 468.0 g/mol
  • CAS Number : 1216568-76-1

The compound features a benzamide core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the ethylsulfonyl group enhances its solubility and bioavailability, while the dimethylamino group may contribute to its pharmacological effects.

Anticancer Potential

The benzothiazole moiety is well-documented for its anticancer properties. Compounds in this class have been shown to inhibit tumor cell proliferation through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.

A study evaluating similar compounds demonstrated that modifications to the benzothiazole structure significantly affected their potency against cancer cell lines, indicating that this compound could exhibit comparable effects.

The proposed mechanism of action for this compound involves:

  • Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, altering their activity.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, it can induce changes in cell behavior, particularly in cancerous cells.
  • Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens.

Case Studies and Research Findings

While direct case studies specifically involving this compound are sparse, analogous studies provide insight into its potential applications:

  • Study on Benzothiazole Derivatives : A comprehensive evaluation of various benzothiazole derivatives revealed significant cytotoxicity against several cancer cell lines, suggesting that modifications such as those present in this compound could enhance efficacy.
  • Antimicrobial Evaluation : Similar compounds were tested against a panel of bacterial strains, showing promising results in terms of zone of inhibition and MIC values.
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures effectively inhibit monoamine oxidase (MAO), which is relevant for neurodegenerative disease treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in sulfonyl groups, benzothiazole substituents, and side chains (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Sulfonyl Group Benzothiazole Substituent Side Chain Key Differences
Target Compound Ethylsulfonyl 4-Methyl Dimethylaminoethyl Reference standard
1215321-47-3 Piperidin-1-ylsulfonyl 4-Fluoro Dimethylaminoethyl Piperidine sulfonyl increases steric bulk; fluorine enhances electronegativity.
1171087-47-0 None (Bromo substituent) 6-Bromo Diethylaminoethyl Bromine adds halogen bonding potential; diethylaminoethyl alters basicity.
Etobenzanid Ethoxymethoxy None (Dichlorophenyl) None Dichlorophenyl and ethoxymethoxy groups shift hydrophobicity and metabolic stability.

Physicochemical and Spectral Properties

  • IR Spectroscopy : Ethylsulfonyl (C-SO₂) stretches appear at ~1150–1300 cm⁻¹, while piperidinylsulfonyl shows additional N-H vibrations .
  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1171087-47-0 .
  • Thermal Stability : Ethylsulfonyl derivatives exhibit higher stability than halogenated analogs (e.g., bromobenzothiazoles) due to reduced electron-withdrawing effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.